REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([N:6]=[C:7]([O:14][CH3:15])[C:8]([O:12][CH3:13])=[N:9]2)=[C:4]([CH3:16])[CH:3]=1.[Br:17]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([N:6]=[C:7]([O:14][CH3:15])[C:8]([O:12][CH3:13])=[N:9]2)=[C:4]([CH2:16][Br:17])[CH:3]=1
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C2N=C(C(=NC2=C1)OC)OC)C
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
azo-isobutyronitrile
|
Quantity
|
0.87 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
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Type
|
CUSTOM
|
Details
|
the solution is stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The solid is filtered off
|
Type
|
ADDITION
|
Details
|
the filtrate is diluted with dichloromethane
|
Type
|
WASH
|
Details
|
washed once with each of water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from ethyl acetate and hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C2N=C(C(=NC2=C1)OC)OC)CBr
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |